2,7-bis(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-bis(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-bis(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with 4-chlorophenyl isocyanate to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,7-bis(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that plays a critical role in cell cycle progression. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the active site of CDK2, where the compound binds and prevents the phosphorylation of downstream targets necessary for cell cycle progression .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,4-Triazolo[4,3-a]pyrimidine derivatives
- 1,2,3-Triazole derivatives
Comparison: 2,7-bis(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its dual aromatic substitution with chlorine atoms, which enhances its binding affinity to CDK2. Compared to other similar compounds, it shows superior cytotoxic activity against certain cancer cell lines, making it a more potent candidate for anticancer drug development .
Properties
Molecular Formula |
C18H10Cl2N6 |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
4,10-bis(4-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H10Cl2N6/c19-12-3-1-11(2-4-12)16-23-18-15-9-22-26(14-7-5-13(20)6-8-14)17(15)21-10-25(18)24-16/h1-10H |
InChI Key |
AEFOUVXQGXOPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.